molecular formula C23H26N2O4 B2419262 N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) CAS No. 315239-80-6

N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide)

Cat. No.: B2419262
CAS No.: 315239-80-6
M. Wt: 394.471
InChI Key: PCPAHCABSOHVME-UHFFFAOYSA-N
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Description

N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) is a compound with the molecular formula C23H26N2O4 and a molecular weight of 394.471.

Scientific Research Applications

N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) has several scientific research applications, including:

    Chemistry: Used as a fluorescent probe in various analytical techniques.

    Biology: Employed in the study of cellular processes due to its fluorescent properties.

    Medicine: Investigated for potential therapeutic applications, including as a drug delivery agent.

    Industry: Utilized in the development of advanced materials and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) typically involves the following steps:

    Formation of the xanthene core: The xanthene core is synthesized through a condensation reaction between a suitable phthalic anhydride and a resorcinol derivative under acidic conditions.

    Introduction of the amide groups: The amide groups are introduced by reacting the xanthene core with 2,2-dimethylpropanoyl chloride in the presence of a base such as pyridine.

    Final coupling: The final coupling involves the reaction of the intermediate product with 2,2-dimethylpropanamide under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the amide groups, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or esters.

Mechanism of Action

The mechanism of action of N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) involves its interaction with specific molecular targets. The compound’s fluorescent properties allow it to bind to certain proteins or nucleic acids, facilitating the study of molecular pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[7-(2,2-dimethylpropanoylamino)heptyl]-2,2-dimethylpropanamide : This compound shares a similar structural framework but differs in the length of the alkyl chain.
  • N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) : Another structurally related compound with variations in the functional groups attached to the xanthene core.

Uniqueness

N,N'-(9-oxo-9H-xanthene-2,7-diyl)bis(2,2-dimethylpropanamide) is unique due to its specific combination of fluorescent properties and structural features, making it particularly useful in applications requiring precise molecular interactions and visualization.

Properties

IUPAC Name

N-[7-(2,2-dimethylpropanoylamino)-9-oxoxanthen-2-yl]-2,2-dimethylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O4/c1-22(2,3)20(27)24-13-7-9-17-15(11-13)19(26)16-12-14(8-10-18(16)29-17)25-21(28)23(4,5)6/h7-12H,1-6H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCPAHCABSOHVME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=CC2=C(C=C1)OC3=C(C2=O)C=C(C=C3)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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